4,6-Dimethylpyrimidine-2-sulfonic acid
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Overview
Description
4,6-Dimethylpyrimidine-2-sulfonic acid is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are significant in various fields, including medicinal chemistry, due to their biological activities. The compound’s structure includes two methyl groups at positions 4 and 6 and a sulfonic acid group at position 2, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethylpyrimidine-2-sulfonic acid can be achieved through several methods. One common approach involves the sulfonation of 4,6-dimethylpyrimidine. This reaction typically uses sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions to introduce the sulfonic acid group at the 2-position of the pyrimidine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethylpyrimidine-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the sulfonic acid group to other functional groups.
Substitution: The methyl groups and the sulfonic acid group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrimidine compounds .
Scientific Research Applications
4,6-Dimethylpyrimidine-2-sulfonic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-Dimethylpyrimidine-2-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Similar structure but with an amino group instead of a sulfonic acid group.
4,6-Dimethyl-2-pyrimidinamine: Another derivative with an amine group at the 2-position.
Uniqueness
4,6-Dimethylpyrimidine-2-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical properties and reactivity compared to its amino and amine counterparts. This makes it particularly useful in applications requiring strong acidic functionality and specific interactions with biological targets .
Properties
IUPAC Name |
4,6-dimethylpyrimidine-2-sulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-4-3-5(2)8-6(7-4)12(9,10)11/h3H,1-2H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSZRPDUDNNZKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)S(=O)(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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